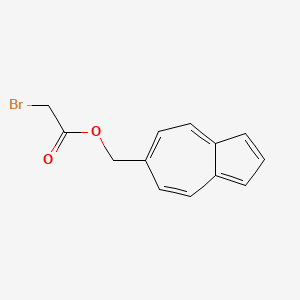
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- is an organic compound belonging to the class of isobenzofuranones This compound is characterized by the presence of a 3-(2,4-dimethoxyphenyl) and a 7-methoxy substituent on the isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- typically involves the reaction of 2,4-dimethoxybenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and methoxylation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isobenzofuranones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-(4-methoxyphenyl)-7-methoxy-
- 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-5-methoxy-
- 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-6-methoxy-
Uniqueness
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
748164-69-4 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O5/c1-19-10-7-8-11(14(9-10)21-3)16-12-5-4-6-13(20-2)15(12)17(18)22-16/h4-9,16H,1-3H3 |
Clave InChI |
HXQLCEYDWVQIBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)

![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)


![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)



![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)

